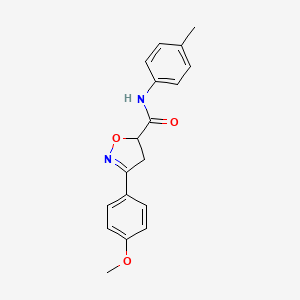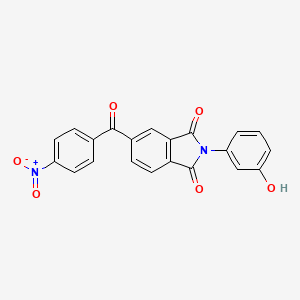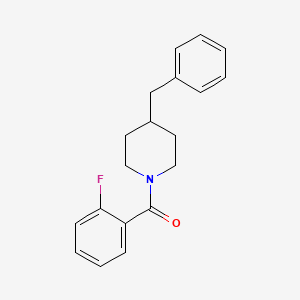
3-(4-methoxyphenyl)-N-(4-methylphenyl)-4,5-dihydro-5-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "3-(4-methoxyphenyl)-N-(4-methylphenyl)-4,5-dihydro-5-isoxazolecarboxamide" involves complex heterocyclic chemistry. For example, a study on the thermally induced isomerisation of 3-p-alkoxyphenyl-5-methoxyisoxazoles to various products demonstrates the intricate reactions these compounds undergo under specific conditions (Nishiwaki, Azechi, & Fujiyama, 1974). Another related synthesis involves the reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide, showcasing the methods to obtain structurally similar compounds (Bhaskar, Kumar, Tholappanavara Hanumanthappa, & Banakara Vijaykumar, 2019).
Molecular Structure Analysis
The analysis of the molecular structure is critical in understanding the properties of these compounds. For instance, a study on the synthesis, spectral, and X-ray crystal structure of a novel pyrazole derivative highlights the importance of dihedral angles and hydrogen bond interactions in determining the compound's 3D structure and stability (Kumara, Kumar, Kumar, & Lokanath, 2018).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are diverse. A study on 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides reveals chemoselective nucleophilic chemistry and potential insecticidal activity, showcasing the functional versatility of isoxazole derivatives (Yu, Iwamoto, Robins, Fettinger, Sparks, Lorsbach, & Kurth, 2009).
Physical Properties Analysis
The physical properties, such as thermal stability and solubility, are crucial for the practical application of these compounds. For example, the novel pyrazole derivative mentioned earlier is thermally stable up to 190°C, which is important for its potential applications (Kumara et al., 2018).
Chemical Properties Analysis
Chemical properties analysis often involves the study of reactivity, as well as the identification of electrophilic and nucleophilic regions on the molecular surface. This is crucial for understanding how these compounds interact with other chemicals and biological targets. For instance, the detailed study on the molecular structure, antioxidant activity, and theoretical calculations of a novel benzamide compound sheds light on its chemical reactivity and potential applications (Demir, Çakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekci, 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Several studies have been dedicated to synthesizing and characterizing derivatives of isoxazole, aiming at exploring their biological activities and potential therapeutic applications. For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives. These compounds were characterized using elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR. The study focused on investigating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating a potential for cancer therapy research (Hassan, Hafez, & Osman, 2014).
Biological Activities
Cytotoxicity and Anticancer Potential
The synthesized compounds have been evaluated for their cytotoxicity against various cancer cell lines, exploring their potential as anticancer agents. For instance, the study by Hassan et al. (2014) mentioned above investigated the cytotoxic activity of synthesized pyrazole and pyrimidine derivatives, offering insights into their potential therapeutic uses.
Antidiabetic Screening
Research has also extended into the antidiabetic properties of related derivatives. Lalpara et al. (2021) focused on the synthesis of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. These compounds were evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay, indicating their potential in diabetes treatment research (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Neuroprotective Activity
Moreover, compounds with structural similarities have been studied for their neuroprotective activities. A study reported the development of 5-aroylindolyl-substituted hydroxamic acids showing potent inhibitory selectivity against histone deacetylase 6 (HDAC6), which is relevant in the context of Alzheimer's disease. These compounds demonstrated the ability to decrease tau protein phosphorylation and aggregation, showing potential as treatments for neurodegenerative diseases (Lee et al., 2018).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-3-7-14(8-4-12)19-18(21)17-11-16(20-23-17)13-5-9-15(22-2)10-6-13/h3-10,17H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUOLHKJJNDYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)
![ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)

![2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)
![8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539058.png)

![(6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine](/img/structure/B5539091.png)
![N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5539092.png)
![4-(3-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5539102.png)

![3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5539121.png)

![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5539134.png)
![2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5539142.png)